6-Chloro-3-indolyl-beta-D-galactopyranoside
Overview
Description
Synthesis Analysis
Synthesis of cobalt complexes often involves the coordination of cobalt ions with carefully designed ligands. For complexes similar to the one discussed, synthesis strategies include the use of cobaltous chloride treated with specific ligands under controlled conditions, resulting in bimetallic complexes with high yield and distinct molecular structures, such as distorted trigonal bipyramidal geometries (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of cobalt complexes is pivotal in determining their reactivity and functionality. Studies have shown that cobalt centers can exhibit a range of coordination geometries, including trigonal bipyramidal and octahedral, influenced by the ligand environment. This variation in geometry significantly impacts the complexes' catalytic and polymerization activities (Chen et al., 2018).
Chemical Reactions and Properties
Cobalt complexes are renowned for their catalytic capabilities, particularly in polymerization reactions and carbon dioxide coupling. The structure and electron-donating properties of the ligands critically affect their activity in such reactions, with certain cobalt complexes demonstrating high efficiency in producing polymers from ethylene or facilitating the coupling of epoxides with carbon dioxide to generate polycarbonates (Ambrose et al., 2019).
Physical Properties Analysis
The physical properties of cobalt complexes, such as solubility, melting point, and stability, are directly influenced by their molecular structure. For instance, the coordination environment around the cobalt ion and the nature of its ligands can affect the complex's overall stability and reactivity. These properties are crucial for the application of cobalt complexes in industrial and environmental processes.
Chemical Properties Analysis
The chemical properties of cobalt complexes, including oxidation states, reactivity towards different substrates, and catalytic behavior, are determined by their electronic structure and ligand design. Cobalt complexes capable of undergoing valence tautomerism exhibit unique reactivities that can be harnessed for synthetic and catalytic applications. This behavior is often explored through electrochemical studies and spectroscopic methods to understand the complexes' behavior in various chemical reactions (Panja & Guionneau, 2013).
Scientific Research Applications
Application 1: Detection of β-galactosidase activity in bacterial colonies
- Summary of the Application: 6-Chloro-3-indolyl-beta-D-galactopyranoside is used as an enzyme substrate in diagnostic reagents. Specifically, it is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies .
- Methods of Application: In a colorimetric assay, bacterial colonies are treated with 6-Chloro-3-indolyl-beta-D-galactopyranoside and IPTG. The β-galactosidase enzyme, if present, will cleave the 6-Chloro-3-indolyl-beta-D-galactopyranoside, leading to a color change .
- Results or Outcomes: This method allows for the differentiation of recombinants (white) from non-recombinants (salmon). This is useful in molecular cloning experiments where the goal is to insert a piece of foreign DNA into a bacterial plasmid .
Application 2: Simultaneous detection of GUS and Lac activities
- Summary of the Application: 6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Salmon-gal, is used in conjunction with X-glu for simultaneous detection of GUS and Lac activities on the same plate .
- Methods of Application: In this application, bacterial colonies are treated with both Salmon-gal and X-glu. The β-galactosidase enzyme, if present, will cleave the Salmon-gal, leading to a color change. Similarly, the GUS enzyme, if present, will cleave the X-glu, leading to a different color change .
- Results or Outcomes: This method allows for the simultaneous detection of two different enzymatic activities in the same bacterial colony. This can be useful in experiments where the activities of multiple enzymes need to be monitored .
Application 3: Pharmaceutical Intermediate
- Summary of the Application: 6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Salmon-gal, is used as a pharmaceutical intermediate to reduce toxicity .
- Results or Outcomes: The use of Salmon-gal as a pharmaceutical intermediate can help to reduce the toxicity of the final pharmaceutical compound . This can be particularly important in the development of new drugs, where minimizing toxicity is a key goal .
Safety And Hazards
This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .
Future Directions
The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Citations
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